molecular formula C15H18N4O B11040404 azepan-1-yl(1-phenyl-1H-1,2,3-triazol-4-yl)methanone

azepan-1-yl(1-phenyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B11040404
M. Wt: 270.33 g/mol
InChI Key: SEIKBYLRPJMUNB-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)azepane is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the molecule, making it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)azepane typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored due to its high yield and regioselectivity. The reaction involves the following steps:

Industrial Production Methods

In an industrial setting, the continuous flow synthesis method is often employed. This method uses copper-on-charcoal as a heterogeneous catalyst, allowing for the efficient production of 1,2,3-triazoles under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)azepane involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes or interact with receptors, leading to therapeutic effects. The triazole ring’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)azepane is unique due to its specific structural features, such as the azepane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other triazole derivatives .

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

azepan-1-yl-(1-phenyltriazol-4-yl)methanone

InChI

InChI=1S/C15H18N4O/c20-15(18-10-6-1-2-7-11-18)14-12-19(17-16-14)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2

InChI Key

SEIKBYLRPJMUNB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN(N=N2)C3=CC=CC=C3

Origin of Product

United States

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